Mucronulatol
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Overview
Description
Mucronulatol is a naturally occurring flavonoid compound, primarily found in certain plant species such as those in the Lamiaceae family. It is known for its yellow crystalline solid form and has been studied for its antioxidant and anti-inflammatory properties . The chemical formula of this compound is C({17})H({18})O(_{5}), and it has a molecular weight of 302.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mucronulatol can be synthesized through various chemical reactions involving the condensation of appropriate phenolic compounds. One common synthetic route involves the use of 3,4-dihydroxybenzaldehyde and 2,4-dimethoxyphenol under acidic conditions to form the flavonoid structure. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources rich in flavonoids. Plants from the Lamiaceae family, such as certain species of lavender, are commonly used. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Mucronulatol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Mucronulatol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: this compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Industry: It is used in the formulation of health supplements and cosmetic products due to its beneficial properties.
Mechanism of Action
Mucronulatol exerts its effects primarily through its interaction with cellular antioxidant pathways. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory processes, reducing inflammation at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits both antioxidant and anti-inflammatory effects.
Uniqueness
Mucronulatol is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which can influence its biological activity and solubility. Compared to other flavonoids, this compound has shown distinct antimicrobial properties against a range of bacterial strains .
Properties
CAS No. |
57128-11-7 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
NUNFZNIXYWTZMW-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)OC)O |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O |
melting_point |
147-149°C |
physical_description |
Solid |
Synonyms |
3',7-dihydroxy-2',4'-dimethoxyisoflavan mucronulatol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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